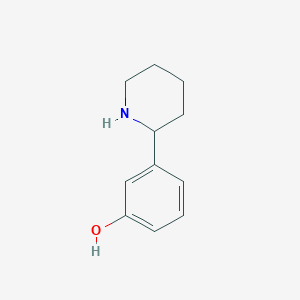
3-(2-Piperidyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Piperidyl)phenol is an organic compound with the molecular formula C11H15NO. It consists of a phenol group attached to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Piperidyl)phenol typically involves the reaction of phenol with piperidine under specific conditions. One common method is the nucleophilic aromatic substitution of phenol derivatives with piperidine. This reaction can be catalyzed by bases such as potassium carbonate in solvents like acetone .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Piperidyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol group is highly reactive towards electrophilic aromatic substitution, allowing for halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions:
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) for oxidation to quinones.
Reduction: Sodium borohydride for reduction of quinones to phenols.
Substitution: Halogens, nitrating agents, and sulfonating agents for electrophilic aromatic substitution.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, and sulfonated phenols
Scientific Research Applications
3-(2-Piperidyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Piperidyl)phenol involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to interact with neurotransmitter receptors and enzymes, influencing various biological processes . The phenol group can also participate in redox reactions, contributing to its antioxidant properties .
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in pharmaceuticals.
Phenol: A simple aromatic compound with a hydroxyl group, known for its antiseptic properties.
Piperazine: A heterocyclic compound similar to piperidine but with two nitrogen atoms, used in various drugs.
Uniqueness: Its dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-piperidin-2-ylphenol |
InChI |
InChI=1S/C11H15NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12-11/h3-5,8,11-13H,1-2,6-7H2 |
InChI Key |
DHLQLVALWZRDJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


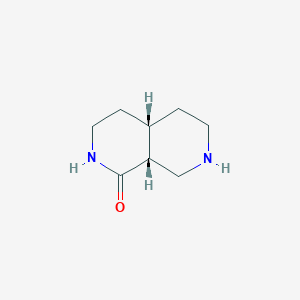
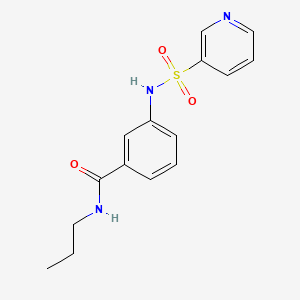
![7-Oxa-2-azaspiro[4.5]decan-1-one](/img/structure/B13623500.png)

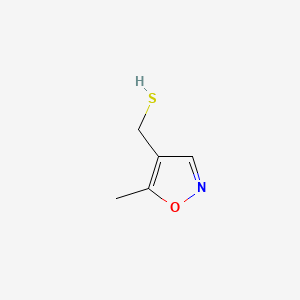

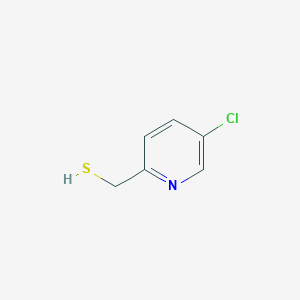

![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623531.png)
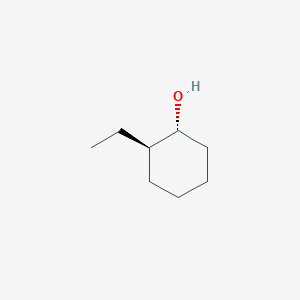
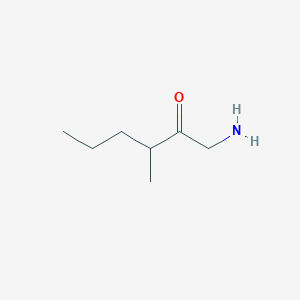

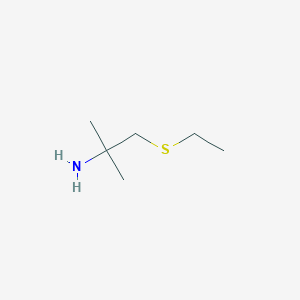
![5-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13623564.png)
